N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide
説明
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a furan ring and linked to a 2-oxoimidazolidine carboxamide moiety via an ethyl chain. This structure combines pharmacophoric elements known for bioactivity, including the pyrazole ring (common in anti-inflammatory and kinase-inhibiting agents) and the furan group (often involved in π-π interactions in drug-receptor binding). The imidazolidine carboxamide moiety may enhance solubility and metabolic stability compared to simpler analogs .
特性
IUPAC Name |
N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-10-13(12-4-3-9-23-12)11(2)20(18-10)8-6-17-15(22)19-7-5-16-14(19)21/h3-4,9H,5-8H2,1-2H3,(H,16,21)(H,17,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQVOPAWUPWUAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)N2CCNC2=O)C)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for drug development.
Chemical Structure and Properties
The compound features a unique structural framework comprising:
- A furan ring
- A pyrazole moiety
- An imidazolidine core
This combination of functional groups is believed to contribute significantly to its biological activity. The molecular formula is , indicating a relatively complex structure that may interact with various biological targets.
Antimicrobial Properties
Preliminary studies suggest that compounds similar to N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide exhibit antibacterial and antifungal activities. For instance, derivatives containing furan and pyrazole rings have shown effectiveness against various bacterial strains and fungi in vitro. These findings indicate that the compound could serve as a lead in developing new antimicrobial agents.
| Activity Type | Example Organisms | Reference |
|---|---|---|
| Antibacterial | Staphylococcus aureus, Escherichia coli | |
| Antifungal | Candida albicans |
Anti-inflammatory Effects
Research has indicated that compounds with similar structural motifs often demonstrate anti-inflammatory properties. The presence of the imidazolidine ring may enhance the compound's ability to modulate inflammatory pathways, potentially making it useful in treating conditions characterized by chronic inflammation.
The mechanism by which N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide exerts its effects may involve:
- Enzyme inhibition: The compound may inhibit specific enzymes involved in inflammatory and infectious processes.
- Receptor modulation: It could interact with receptors that regulate immune responses or microbial activity.
Case Studies and Research Findings
A variety of studies have explored the biological activity of related compounds:
- Antitumor Activity:
- Structure-Activity Relationship (SAR):
- Molecular Docking Studies:
類似化合物との比較
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared below with three analogs sharing structural or functional similarities.
Table 1: Structural and Functional Comparison
Key Observations :
Core Heterocycle Differences: The target compound uses a pyrazole-imidazolidine hybrid, whereas analogs like those in Table 1 employ pyrazolo[3,4-d]pyrimidine or benzimidazole cores. Pyrazolo[3,4-d]pyrimidines are often optimized for kinase inhibition due to their planar structure and hydrogen-bonding capacity .
Substituent Impact :
- The furan-2-yl group in the target compound may enhance lipophilicity compared to sulfonamide or oxazin-containing analogs, influencing membrane permeability.
- Fluorinated substituents in analogs (e.g., Example 52) improve metabolic stability and binding affinity to hydrophobic enzyme pockets but may increase toxicity risks.
Synthetic Accessibility :
- The target compound’s synthesis likely involves coupling a pre-formed pyrazole-ethylamine intermediate with 2-oxoimidazolidine carboxamide, a strategy less complex than the multi-step Suzuki couplings required for pyrazolo[3,4-d]pyrimidine derivatives .
Research Findings and Theoretical Insights
- Computational Studies : Density-functional theory (DFT) analyses (e.g., B3LYP functional) suggest that the target compound’s furan and pyrazole rings exhibit strong electron delocalization, favoring interactions with ATP-binding pockets in kinases .
- Thermodynamic Stability : The imidazolidine ring’s 2-oxo group stabilizes the compound via intramolecular hydrogen bonds, as evidenced by crystallographic data from related structures refined using SHELX software .
Q & A
Q. What are the optimal synthetic conditions for this compound, and how are reaction parameters optimized?
Methodological Answer: The synthesis involves multi-step reactions requiring precise control of variables:
- Temperature : Maintained between 60–80°C to balance reaction rate and intermediate stability.
- Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates.
- Reaction Time : 12–24 hours for complete conversion, monitored via TLC/HPLC.
- Atmosphere : Inert gas (N₂/Ar) prevents oxidation of sensitive moieties like the furan ring .
Key Optimization Table:
| Variable | Optimal Range | Technique for Monitoring |
|---|---|---|
| Temperature | 60–80°C | TLC, HPLC |
| Solvent | DMF/Acetonitrile | NMR (solvent peak suppression) |
| Time | 12–24 h | Kinetic sampling |
Q. Which spectroscopic techniques are critical for confirming structural integrity?
Methodological Answer:
- ¹H/¹³C NMR : Assigns protons/carbons to specific functional groups (e.g., furan C-H at δ 6.2–7.5 ppm, pyrazole methyl at δ 2.1–2.5 ppm) .
- IR Spectroscopy : Validates carboxamide (C=O stretch ~1650 cm⁻¹) and imidazolidine (N-H bend ~1550 cm⁻¹).
- Mass Spectrometry (HRMS) : Confirms molecular weight (±3 ppm error) and fragmentation patterns .
Q. How do functional groups influence solubility and bioavailability?
Methodological Answer:
- Furan/Pyrazole : Enhance lipophilicity but reduce aqueous solubility; mitigated by carboxamide’s polarity .
- Imidazolidine : Rigid structure improves metabolic stability.
- Bioavailability Optimization : LogP adjustments via substituent modifications (e.g., methyl groups on pyrazole balance solubility/permeability) .
Advanced Research Questions
Q. How can computational methods predict reactivity in novel reaction pathways?
Methodological Answer:
- Quantum Chemical Calculations : Density Functional Theory (DFT) models reaction pathways (e.g., furan ring electrophilic substitution) and transition states .
- Reaction Path Search : ICReDD’s hybrid approach combines computed activation energies with experimental validation to prioritize viable routes .
- Example : Predicting regioselectivity in pyrazole alkylation using Fukui indices .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Reproducibility : Standardize assays (e.g., fixed ATP levels in kinase inhibition studies).
- Orthogonal Assays : Validate enzyme inhibition via fluorescence polarization and radiometric assays .
- Meta-Analysis : Use tools like Forest plots to statistically reconcile IC₅₀ discrepancies (e.g., ±15% variability due to cell line differences) .
Q. How is stability under varying pH conditions assessed for drug formulation?
Methodological Answer:
- Forced Degradation Studies : Expose compound to pH 1–13 buffers (37°C, 24 h), analyze via HPLC:
- Acidic Conditions : Hydrolysis of carboxamide to carboxylic acid.
- Basic Conditions : Imidazolidine ring opening .
- Kinetic Modeling : Calculate degradation rate constants (k) using first-order kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
